![molecular formula C21H26N4O B2504278 4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one CAS No. 565201-72-1](/img/structure/B2504278.png)
4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one
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Overview
Description
The compound "4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one" is a derivative of the pyrazolo[3,4-b]quinoline class, which is a group of heterocyclic compounds that have been studied for various biological activities and chemical properties. The presence of the dimethylamino phenyl group suggests potential for interesting electronic and optical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-b]quinoline derivatives has been reported using different methods. For instance, a catalyst-free synthesis of pyrazolo[3,4-b]quinolin-5-one derivatives was achieved through a one-pot, three-component reaction involving 1,3-diketones, 3-methyl-1-phenyl-1H-pyrazole-5-amine, and arylglyoxals in water/ethanol under reflux conditions . Another efficient synthesis method for similar compounds utilized a three-component reaction in an ionic liquid, which offered advantages such as mild reaction conditions and environmentally friendly procedures . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of compounds closely related to the target molecule have been investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These studies provide insights into the optimized molecular structure, electronic transitions, and vibrational frequencies, which are compared with experimental data from techniques like FT-IR, NMR, and UV-Vis spectroscopy . Such analyses are crucial for understanding the molecular geometry and electronic properties of the compound.
Chemical Reactions Analysis
The reactivity of pyrazolo[3,4-b]quinoline derivatives can be inferred from studies on similar compounds. For example, the local reactivity descriptors from DFT studies indicate potential reactive sites for nucleophilic attack, which is valuable information for predicting the behavior of the compound in chemical reactions . Additionally, the synthesis of related compounds has shown that different substituents and reaction conditions can lead to a variety of products, suggesting that the compound may also participate in diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]quinoline derivatives have been explored through computational and experimental methods. DFT calculations have been used to predict properties such as dipole moment, polarizability, and hyperpolarizability, indicating that these compounds may exhibit nonlinear optical (NLO) behavior . Thermodynamic properties have also been calculated, providing insights into the stability and reactivity of the compounds at different temperatures . These studies are essential for understanding the fundamental properties that govern the behavior of the compound under various conditions.
Scientific Research Applications
Synthetic Methodologies
Efficient Synthesis Protocols
A significant application of this compound class involves innovative synthetic methodologies. For instance, studies have demonstrated efficient synthesis of pyrazolo[3,4-b]quinolin-5(6H)-one derivatives, including compounds related to the one , through environmentally friendly procedures. These methods offer advantages such as milder reaction conditions, shorter reaction times, and the avoidance of hazardous catalysts (Shi & Yang, 2011). Similarly, another research effort highlighted the synthesis of pyrazolo[3,4-b]quinolin-5(6H)-one derivatives in aqueous media, further emphasizing the move towards greener and more cost-effective synthetic routes (Wang & Shi, 2012).
Biological Activities
Anticancer Properties
The compound and its derivatives have been evaluated for biological activities, notably for cytotoxic effects against cancer cell lines. Research has shown that carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural motifs with the compound, exhibit potent cytotoxicity, with some derivatives achieving IC50 values less than 10 nM against various cancer cells (Deady et al., 2003). This highlights the potential of such compounds in cancer research and therapy.
Material Science
Photophysical Properties and Molecular Logic Gates
Derivatives of the compound have also found applications in materials science, particularly in the development of molecular logic gates. Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been explored for their photophysical properties, demonstrating potential as molecular logic gates based on their pH-dependent fluorescence. Such properties are pivotal for the development of sensors and switches at the molecular level (Uchacz et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-12-17-18(13-6-8-14(9-7-13)25(4)5)19-15(22-20(17)24-23-12)10-21(2,3)11-16(19)26/h6-9,18H,10-11H2,1-5H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFUONQEBFMDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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